

Solubility Profile of 1-Butyl-4-iodobenzene in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **1-Butyl-4-iodobenzene**

Cat. No.: **B1271667**

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This technical guide provides a comprehensive overview of the solubility characteristics of **1-Butyl-4-iodobenzene**, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. **1-Butyl-4-iodobenzene** is a haloalkane, and these compounds are generally non-polar or weakly polar molecules.^{[1][2]} Consequently, they tend to dissolve more readily in organic solvents of low polarity, such as hydrocarbons and chlorinated solvents, rather than in highly polar solvents like water.^{[1][3]} The dissolution process in organic solvents is favored because the new intermolecular attractions formed between the haloalkane and the solvent molecules have a similar strength to the forces being broken within the separate solute and solvent molecules.^[3] ^{[4][5]}

Quantitative Solubility Data

Quantitative solubility data for **1-Butyl-4-iodobenzene** in a range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and the general principles of haloalkane solubility, a qualitative assessment can be made. The compound exhibits very low solubility in water, with a reported value of 3.6×10^{-3} g/L at 25°C. [6] In contrast, it is readily soluble in a variety of common organic solvents.

The following table summarizes the available qualitative and quantitative solubility information for **1-Butyl-4-iodobenzene**.

Solvent	Polarity Class	Solubility	Temperature (°C)
Water	Highly Polar	Sparingly soluble (3.6×10^{-3} g/L)[6]	25
Ethanol	Polar Protic	Soluble	Room Temperature
Diethyl Ether	Moderately Polar	Soluble	Room Temperature
Dichloromethane	Polar Aprotic	Highly Soluble	Room Temperature
Toluene	Non-polar Aromatic	Highly Soluble	Room Temperature
Acetone	Polar Aprotic	Soluble	Room Temperature
Hexane	Non-polar Aliphatic	Highly Soluble	Room Temperature
Benzene	Non-polar Aromatic	Highly Soluble	Room Temperature

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for **1-Butyl-4-iodobenzene** is not published, a general gravimetric method, commonly known as the "shake-flask method," can be employed to accurately determine its solubility in various organic solvents. This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

- **1-Butyl-4-iodobenzene** (solid)
- Selected organic solvents (e.g., ethanol, hexane, dichloromethane) of high purity

- Analytical balance (accurate to ± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Sealed vials (e.g., screw-cap glass vials with PTFE septa)
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed vials
- Vacuum oven or desiccator

Procedure:

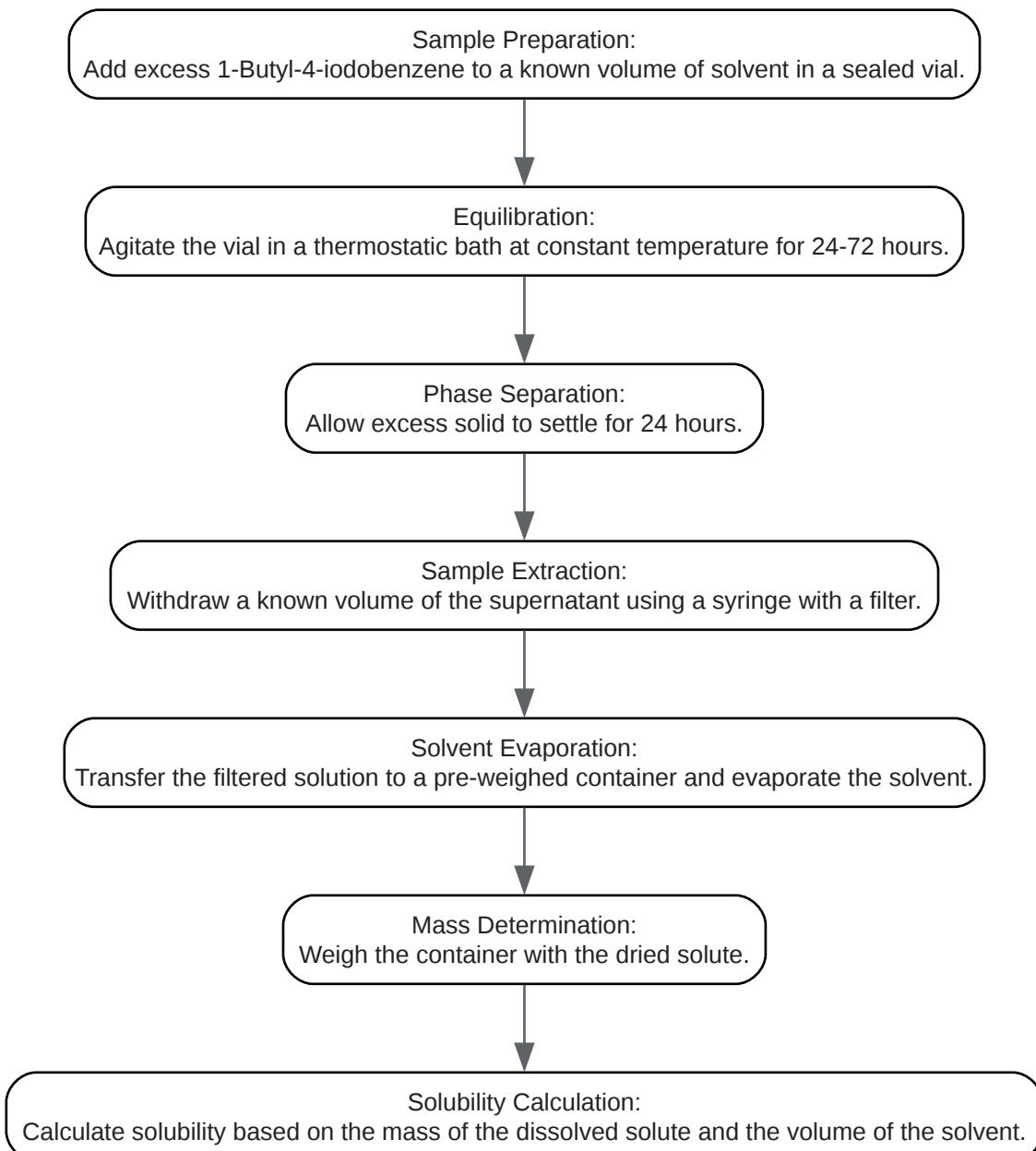
- Sample Preparation: Add an excess amount of solid **1-Butyl-4-iodobenzene** to a series of sealed vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
- Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess solid to settle completely.
- Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid aspirating any solid particles, the syringe should be fitted with a suitable filter (e.g., a 0.45 μm PTFE syringe filter).
- Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
- Mass Determination: Once the solvent is completely removed, reweigh the dish or vial containing the dried solute. The difference in mass corresponds to the amount of **1-Butyl-4-**

iodobenzene that was dissolved in the known volume of the solvent.

- Calculation of Solubility: Calculate the solubility, typically expressed in grams per 100 mL (g/100 mL) or moles per liter (mol/L), using the mass of the dissolved solute and the volume of the solvent used.
- Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **1-Butyl-4-iodobenzene**.



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Caption: Workflow for the gravimetric determination of solubility.

Signaling Pathways

There are no known biological signaling pathways directly involving **1-Butyl-4-iodobenzene**. This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules and is not expected to have a direct biological signaling role.

Conclusion

1-Butyl-4-iodobenzene demonstrates solubility characteristics typical of a weakly polar haloalkane, with poor solubility in water and good to excellent solubility in a range of organic solvents. While precise quantitative data across various solvents and temperatures is limited, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers and professionals working with this compound. The gravimetric method outlined provides a reliable means of obtaining accurate solubility data, which is essential for optimizing its use in synthetic and formulation applications.

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